Bienvenue dans la boutique en ligne BenchChem!

Nilutamide-d6

Chemical Purity Vendor Qualification Quality Control

Nilutamide-d6 is the essential hexa-deuterated internal standard for LC-MS/MS and GC-MS quantification of nilutamide in biological matrices. The 6.045 Da mass shift ensures baseline co-elution with the native analyte while enabling distinct MS/MS detection. With ≥98% purity and ≥4-year stability, it supports long-term clinical pharmacokinetic trials, generic bioequivalence studies, and stability-indicating method validation. Traceable to USP and EP pharmacopeial standards, it is ideal for ANDA submissions and GMP-compliant QC workflows requiring precise matrix effect correction.

Molecular Formula C12H10F3N3O4
Molecular Weight 323.26 g/mol
CAS No. 1189477-66-4
Cat. No. B563632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNilutamide-d6
CAS1189477-66-4
Synonyms5,5-(Dimethyl-d6)-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedion; _x000B_1-(3-Trifluoromethyl-4-nitrophenyl)-4,4-(dimethyl-d6)imidazoline-2,5-dione;  Anandron-d6;  Nilandron-d6;  Nilandrone-d6;  RU 23908-d6;  RU 23908-10-d6; 
Molecular FormulaC12H10F3N3O4
Molecular Weight323.26 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C
InChIInChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)/i1D3,2D3
InChIKeyXWXYUMMDTVBTOU-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nilutamide-d6 (CAS 1189477-66-4): Procurement Overview for Stable Isotope-Labeled Internal Standard in Bioanalytical Quantification


Nilutamide-d6 (CAS 1189477-66-4) is a hexa-deuterated analog of the nonsteroidal antiandrogen nilutamide, wherein the two methyl groups on the hydantoin ring are fully substituted with six deuterium atoms, increasing the molecular mass from 317.22 Da to 323.26 Da . The compound is classified as a stable isotope-labeled (SIL) internal standard specifically designed for the quantification of unlabeled nilutamide in biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Nilutamide itself is an orally active androgen receptor antagonist with an in vitro IC50 of 412 nM in mouse mammary carcinoma cells and demonstrates antiandrogenic activity in vivo at 2.5 mg/kg in rat models [1].

Why Unlabeled Nilutamide Cannot Substitute for Nilutamide-d6 in Regulated Bioanalytical Workflows


Unlabeled nilutamide and its deuterated analog nilutamide-d6 exhibit nearly identical physicochemical behavior during sample preparation, chromatographic separation, and ionization; however, they are definitively resolved by mass spectrometry based on a 6.045 Da mass difference [1]. The primary procurement consideration is not biological activity equivalence—both compounds are pharmacologically identical as androgen receptor antagonists—but rather analytical differentiation: unlabeled nilutamide cannot function as an internal standard for itself, as it would co-elute with and be indistinguishable from the endogenous analyte during MS/MS detection . This necessitates procurement of the specifically deuterated compound for any quantitative bioanalytical method requiring stable isotope dilution (SID) correction of matrix effects, extraction recovery variability, and ionization efficiency fluctuations [2].

Quantitative Procurement Evidence for Nilutamide-d6 (CAS 1189477-66-4): Comparative Specifications Versus Alternative Standards


Chemical Purity: Vendor-to-Vendor Specification Comparison of Nilutamide-d6 (≥99%) vs. Alternative Supplier (95%)

Procurement evaluation reveals vendor-dependent purity specifications: Cayman Chemical provides nilutamide-d6 with a certified purity of ≥99% for deuterated forms (d1-d6), whereas AKSci lists a minimum purity specification of 95% for the same CAS registry compound . This 4-percentage-point differential in nominal purity directly impacts the accuracy of quantitative bioanalysis and the stringency of downstream QC acceptance criteria.

Chemical Purity Vendor Qualification Quality Control

Isotopic Purity: Synthetic Validation of Nilutamide-d6 for Internal Standard Suitability

A 2019 study published in Current Radiopharmaceuticals reported the successful synthesis of [²H₆]-nilutamide with "good isotopic purity" determined to be of adequate quality for use as internal standards in bio-analytical studies [1]. While the published work does not provide a precise numerical isotopic purity value (e.g., 98 atom% D), the explicit validation of isotopic integrity against the synthetic precursor confirms that the d6-labeling is both positionally specific (5,5-dimethyl positions of the hydantoin ring) and analytically resolved from unlabeled nilutamide.

Isotopic Purity Deuteration Efficiency Bioanalytical Method Validation

Stability Profile: Documented ≥4-Year Shelf Life for Nilutamide-d6 at -20°C

Cayman Chemical provides a documented stability specification of ≥4 years for nilutamide-d6 when stored at -20°C, as certified in batch-specific Certificates of Analysis . In contrast, alternative vendors such as InvivoChem specify storage conditions without publishing a validated multi-year stability claim, recommending -20°C storage for up to 3 years for powder form . This documented 4-year stability claim constitutes a verifiable procurement advantage for laboratories requiring multi-year method continuity or extended project timelines.

Storage Stability Shelf Life Long-Term Storage

Regulatory Compliance: Nilutamide-d6 as Fully Characterized Reference Standard with Pharmacopeial Traceability

Nilutamide-d6 is characterized as a fully characterized chemical compound for use as a reference standard of the API nilutamide, with compliance to regulatory guidelines including suitability for analytical method development, method validation (AMV), and quality control (QC) applications during drug synthesis and formulation . The compound serves as a reference standard with traceability against pharmacopeial standards including USP and EP monographs . This regulatory-aligned characterization distinguishes nilutamide-d6 from generic isotope-labeled compounds that lack documented pharmacopeial traceability.

Reference Standard Regulatory Compliance Pharmacopeial Traceability Method Validation

Recommended Application Scenarios for Nilutamide-d6 (CAS 1189477-66-4) Based on Evidence-Validated Differentiation


Quantification of Nilutamide in Pharmacokinetic and Bioequivalence Studies via LC-MS/MS

Nilutamide-d6 is optimally deployed as a stable isotope-labeled internal standard for the accurate quantification of nilutamide in human plasma, urine, or tissue homogenates. The 6 Da mass shift ensures baseline chromatographic co-elution with the unlabeled analyte while enabling distinct MS/MS detection . The ≥99% purity specification and documented ≥4-year stability support long-term method continuity in clinical pharmacokinetic trials and generic drug bioequivalence studies .

Method Development and Validation in Regulated Pharmaceutical Quality Control

For analytical laboratories developing or validating HPLC-UV or LC-MS/MS methods for nilutamide API release testing, nilutamide-d6 provides the essential internal standard required for method accuracy and precision assessment. Its fully characterized status with traceability to USP and EP pharmacopeial standards renders it suitable for ANDA submissions, DMF filings, and GMP-compliant QC workflows .

Metabolism and Metabolite Identification Studies Using Stable Isotope Dilution

Nilutamide undergoes extensive hepatic metabolism with less than 2% of an administered dose excreted unchanged in urine after 5 days [1]. Nilutamide-d6 enables precise quantification of the parent compound in complex biological matrices while compensating for matrix effects and recovery variability during sample extraction and ionization [2]. This application is particularly critical given nilutamide's long terminal half-life (56 ± 19 hours in prostate cancer patients) and the need for accurate measurement over extended sampling intervals [1].

Investigation of Nilutamide-Related Impurities and Degradation Products

In stability-indicating method development, nilutamide-d6 serves as a reference internal standard for quantifying process-related impurities and degradants including reduction products of the nitroaryl moiety, N-oxides, and hydroxylated metabolites . The compound's use as a reference standard with traceability to pharmacopeial monographs supports regulatory compliance in impurity profiling studies required for pharmaceutical product registration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nilutamide-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.